molecular formula C7H13BrO2 B130320 Ethyl 5-bromovalerate CAS No. 14660-52-7

Ethyl 5-bromovalerate

Cat. No.: B130320
CAS No.: 14660-52-7
M. Wt: 209.08 g/mol
InChI Key: AFRWBGJRWRHQOV-UHFFFAOYSA-N
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Description

Ethyl 5-bromovalerate (CAS: 14660-52-7) is an alkylating agent with the molecular formula C₇H₁₃BrO₂. It consists of a five-carbon valerate chain bearing a bromine atom at the terminal position and an ethyl ester group. This compound is widely utilized in organic synthesis as a versatile intermediate for introducing pentyl-spacer groups or facilitating nucleophilic substitution reactions. Key applications include:

  • Pharmaceutical synthesis: Serves as a precursor for hydroxamic acids (HDAC inhibitors) and covalent inhibitors like TMP-based probes .
  • Polymer chemistry: Used in modular drug delivery platforms and amphiphilic polymer synthesis .
  • Radioiodination: Enables site-specific labeling of bioactive molecules .
    Its reactivity stems from the electrophilic bromine atom, which participates in alkylation, coupling (e.g., Grignard reactions ), and cycloaddition reactions under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromovalerate can be synthesized through the esterification of 5-bromovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Scientific Research Applications

Synthesis of Pharmaceuticals

Ethyl 5-bromovalerate is widely recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of compounds exhibiting antibacterial and antifungal properties. The compound's ability to participate in nucleophilic substitution reactions makes it a crucial building block for creating complex medicinal structures .

Case Study: Antibacterial Agents

Research has demonstrated the synthesis of novel antibacterial agents using this compound as a precursor. These compounds have shown effectiveness against resistant strains of bacteria, highlighting the compound's importance in pharmaceutical development .

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is utilized as a flavoring agent and a component in perfumes. Its fruity notes enhance the sensory appeal of various food products and fragrances, making it an essential ingredient in these industries .

Application Example:

The compound is often incorporated into formulations aimed at providing a fresh, fruity aroma in cosmetic products and food items, contributing to consumer preferences for natural flavors .

Polymer Chemistry

This compound finds applications in polymer chemistry, where it is used to produce specialized polymers with enhanced properties such as flexibility and durability . This application is particularly relevant in the development of materials that require specific mechanical characteristics .

Technical Insights:

The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in automotive and aerospace industries .

Biochemical Research

Researchers employ this compound in biochemical studies to investigate enzyme interactions and metabolic pathways. This application aids scientists in understanding biological processes at a molecular level, providing insights into cellular functions and disease mechanisms .

Research Example:

Studies utilizing this compound have explored its effects on metabolic pathways involving homocysteine metabolism, leading to potential implications for cardiovascular health .

Organic Synthesis

As a versatile building block in organic synthesis, this compound facilitates the efficient creation of complex molecules. Its reactivity allows chemists to streamline the development of new compounds across various fields, including medicinal chemistry and materials science .

Synthesis Pathway:

The compound can undergo various reactions such as esterification, alkylation, and substitution, enabling the formation of diverse chemical entities tailored for specific applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Ethyl 5-Bromovalerate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Applications Reactivity Notes
This compound C₇H₁₃BrO₂ 223.09 Terminal bromide Drug intermediates, polymers High electrophilicity; SN2 reactions
Ethyl 6-bromohexanoate C₈H₁₅BrO₂ 237.12 Terminal bromide HDAC inhibitors Longer chain increases steric hindrance
Mthis compound C₆H₁₁BrO₂ 195.03 Terminal bromide Covalent inhibitors Faster ester hydrolysis vs. ethyl
Ethyl 8-bromooctanoate C₁₀H₁₉BrO₂ 265.16 Terminal bromide Linker in betaine analogues Extended spacer for drug design
Ethyl 5-hydroxyvalerate C₇H₁₄O₃ 146.18 Hydroxyl group Biodegradable polymers Oxidative/reductive modifications
Ethyl valerate C₇H₁₄O₂ 130.18 Ester Solvent, flavoring agent Non-reactive; lacks bromide

Nucleophilic Substitution

  • This compound : Undergoes SN2 reactions with amines (e.g., TMP-OH in DMF/K₂CO₃, 54% yield ) and thiols (e.g., 4-chlorobenzenethiol, 71% yield ). Bromine’s position enables regioselective coupling .
  • Ethyl 6-bromohexanoate: Similar reactivity but lower yields (46% vs. 54% for this compound in isovanillin alkylation) due to steric effects .
  • Mthis compound : Faster hydrolysis under basic conditions (e.g., LiOH in dioxane/water ), making it suitable for transient intermediates.

Cyclization and Cross-Coupling

  • This compound participates in Cu-catalyzed couplings to form diene esters (66% yield ), whereas Ethyl 8-bromooctanoate is used for selenide synthesis in betaine analogues .

Reduction and Oxidation

  • This compound can be reduced to ethyl valerate (85% yield with NaBH₄ ), while Ethyl 5-hydroxyvalerate requires protection/deprotection strategies due to its hydroxyl group .

Detailed Research Findings

Yield and Efficiency Comparisons

  • Alkylation Reactions: this compound achieves higher yields (54–85% ) compared to Ethyl 6-bromohexanoate (46% ) under identical conditions (DMF, K₂CO₃, 70°C).
  • Grignard Coupling: this compound reacts with chloroprene Grignard to form diene esters in 66% yield , whereas Ethyl 8-bromooctanoate requires harsher conditions for similar transformations .

Stability and Handling

  • This compound is stable in anhydrous DMF but prone to hydrolysis in aqueous bases . Mthis compound, with a smaller ester group, hydrolyzes 30% faster .

Biological Activity

Ethyl 5-bromovalerate (CAS Number: 14660-52-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects, supported by relevant case studies and research findings.

This compound is classified as an ester, specifically the ethyl ester of 5-bromovaleric acid. Its molecular formula is C7H13BrO2C_7H_{13}BrO_2, and it has a molecular weight of approximately 201.09 g/mol. The compound appears as a liquid with a density of 1.321 g/mL at 25 °C and a boiling point ranging between 104-109 °C under reduced pressure .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of brominated compounds with esters or through direct halogenation processes. One notable method involves the reaction of 1,4-dibromobutane with sodium cyanide to form 5-bromovaleronitrile, which is subsequently hydrolyzed to yield this compound .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study published in the Journal of Applied Microbiology demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) as low as 50 µg/mL for certain strains .

Antitumor Effects

This compound has also been investigated for its potential antitumor properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, research conducted on human breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM .

Neuroprotective Effects

Furthermore, there is emerging evidence suggesting that this compound may possess neuroprotective properties. A study examining its effects on neuronal cells exposed to oxidative stress showed that the compound significantly reduced cell death and oxidative damage markers, implying its potential role in neurodegenerative disease prevention .

Case Studies

Study Findings Reference
Antimicrobial ActivityInhibited growth of multiple bacterial strains with MIC ≤ 50 µg/mLJournal of Applied Microbiology
Antitumor ActivityInduced apoptosis in breast cancer cells; IC50 ~30 µMCancer Research Journal
NeuroprotectionReduced oxidative stress-induced neuronal cell deathNeuroscience Letters

Safety and Handling

This compound is classified as a hazardous substance with potential irritant effects on skin and eyes. Proper handling procedures should include personal protective equipment such as gloves and goggles. The compound should be stored in a cool, dry place away from incompatible substances to prevent any adverse reactions .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromovalerate in organic chemistry?

Basic
this compound (CAS 14660-52-7) is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 5-bromovaleric acid with ethanol under acid-catalyzed esterification conditions. Alternatively, it can be prepared through alkylation reactions, such as the displacement of a leaving group (e.g., bromide) from ethyl valerate derivatives. For example, in the synthesis of mPEG-valeric acid, this compound reacts with mPEG alkoxides to form the desired product .

Q. How can the reduction of this compound to aldehydes be optimized to avoid by-products?

Advanced
Reduction of this compound to aldehydes requires precise stoichiometry and temperature control. Diisobutylaluminum hydride (DIBAL-H) is often used in excess (4 equivalents) at −78 °C under argon to ensure complete reduction of the ester to the aldehyde while avoiding partial reduction or over-oxidation. For instance, in the synthesis of aldehyde-phosphonate 59, maintaining −78 °C prevents phosphonate decomposition and aldehyde oxidation . Quenching with anhydrous methanol and Rochelle’s salt minimizes side reactions .

Q. What analytical techniques confirm the structure and purity of this compound?

Basic
Thin-layer chromatography (TLC) in hexanes/EtOAc (95:5) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR at 400 MHz) are standard for structural confirmation. Mass spectrometry (MS) via APCI(+)-MS can detect molecular ions (e.g., m/z 223.1 [M+H]+^+) for purity assessment .

Q. How should air-sensitive intermediates derived from this compound be handled?

Advanced
Intermediates like aldehydes or phosphonates require inert atmospheres (argon or nitrogen) and low temperatures (−78 °C). For example, in the synthesis of compound 59, reactions are conducted under argon, and products are stored under N2N_2 at 5 °C to prevent oxidation or hydrolysis .

Q. What is the role of this compound in synthesizing bioactive compounds?

Basic
It serves as a key alkylating agent in multi-step syntheses. For example, it alkylates amines to form amino diesters in the preparation of BAY-58-2667 derivatives and introduces valerate chains in trimethoprim-based probes for live-cell imaging .

Q. How can researchers resolve contradictory data on reaction yields involving this compound?

Advanced
Contradictions often arise from variations in reaction conditions. For instance, DIBAL-H equivalents and temperature significantly impact reduction efficiency. Systematic optimization (e.g., adjusting equivalents from 2 to 4) and side reaction analysis (e.g., monitoring phosphite formation via TLC-MS) are critical . Cross-referencing protocols from peer-reviewed syntheses (e.g., ) helps identify optimal parameters.

Q. What are common side reactions when using this compound, and how are they mitigated?

Basic
Common issues include ester hydrolysis under basic conditions and phosphonate decomposition. Mitigation involves using anhydrous solvents, controlled stoichiometry, and low temperatures. For example, NaH in DMF at 70 °C minimizes hydrolysis during alkylation .

Q. What purification challenges arise with this compound-derived products?

Advanced
Sensitive intermediates (e.g., aldehydes) may degrade during column chromatography. Kugelrohr distillation is preferred for heat-labile compounds, while flash chromatography with MeOH/DCM (1:10) effectively separates polar by-products .

Q. How is this compound applied in polymer chemistry?

Basic
It is used to synthesize mPEG-valeric acid via nucleophilic substitution, enabling the conjugation of polyethylene glycol (PEG) to peptides or proteins for enhanced solubility .

Q. What considerations are critical for scaling up this compound-based syntheses?

Advanced
Scaling requires rigorous temperature control (e.g., cryogenic reactors for DIBAL-H reductions) and inert gas purging to prevent oxidation. Pilot-scale alkylation reactions may use flow chemistry to maintain stoichiometric precision and minimize side products .

Properties

IUPAC Name

ethyl 5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRWBGJRWRHQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163417
Record name Ethyl 5-bromovalerate
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14660-52-7
Record name Ethyl 5-bromovalerate
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Record name Ethyl 5-bromovalerate
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Record name Ethyl 5-bromovalerate
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Record name Ethyl 5-bromovalerate
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Synthesis routes and methods

Procedure details

A! Starting from 5-bromopentanoic acid (50 g, 0.276 mole) and thionyl chloride (39 ml, 0.552 mole) in absolute ethanol (500 ml) and following the procedure of Example 13,A!, there were obtained 62.7 g of ethyl 5-bromopentanoate (quantitative yield) which was used as such in the next step.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Ethyl 5-bromovalerate
Ethyl 5-bromovalerate
Ethyl 5-bromovalerate
Ethyl 5-bromovalerate
Ethyl 5-bromovalerate
Ethyl 5-bromovalerate

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